Absolute Stereochemical Identity: (S)-Enantiomer as the Definitive Chiral Impurity Reference for Suvorexant
Suvorexant API bears the (R)-configuration at the 7-methyl position of the 1,4-diazepane ring; consequently, the (S)-enantiomer (CAS 1644457-28-2) constitutes the principal chiral process impurity. In the validated HPLC method using a CHIRALPAK AD-H column with n-heptane/low-alcohol mobile phase, the (S)-enantiomer elutes as a resolved peak distinct from the (R)-enantiomer, enabling quantification at levels down to <0.05% relative to suvorexant API [1]. The (R)-enantiomer (CAS 1620097-06-4) cannot serve as an impurity marker for suvorexant because it co-elutes with or is structurally identical to the API's core fragment; only the (S)-enantiomer provides the necessary chromatographic orthogonality [2]. A recent Chinese patent (CN-119264064-A) specifies that suvorexant intermediates synthesized from (5R)-hexahydro-5-methyl-1-benzyl-1H-1,4-diazepine achieve chiral purity >99.8%, implying that the residual (S)-enantiomer content must be certified at ≤0.2% [3].
| Evidence Dimension | Stereochemical identity and chromatographic retention (Chiral HPLC, CHIRALPAK AD-H column) |
|---|---|
| Target Compound Data | (S)-1-Benzyl-5-methyl-1,4-diazepane (CAS 1644457-28-2): second-eluting enantiomer or distinct peak on chiral stationary phase; certified enantiomeric excess >95% ee by preparative chiral HPLC |
| Comparator Or Baseline | (R)-1-Benzyl-5-methyl-1,4-diazepane (CAS 1620097-06-4): first-eluting enantiomer under the same conditions; used as the active intermediate for suvorexant synthesis |
| Quantified Difference | Opposite elution order on chiral HPLC; baseline separation achieved; the (S)-enantiomer is the quantifiable impurity in suvorexant drug substance with target ≤0.10% by HPLC area normalization [2] |
| Conditions | CHIRALPAK AD-H chiral column; mobile phase: n-heptane/low-alcohol mixture with amine modifier; UV detection; method per CN-119264064-A and patent family WO2016020404A1 [3][4] |
Why This Matters
Only the (S)-enantiomer can serve as the certified reference standard for chiral impurity quantification in suvorexant ANDA submissions; the (R)-enantiomer or racemate are analytically unsuitable for this regulatory function.
- [1] Dong, L. et al. Method for determining suvorexant-related substances by using HPLC process. Patent CN-107576730-A (2017). CHIRALPAK AD-H column with n-heptane/low-alcohol mobile phase for baseline separation of suvorexant key intermediate from its chiral isomer. https://patents.google.com/patent/CN107576730A/en View Source
- [2] Rajana, N., et al. (2020). Journal of Chromatographic Science, 58(4), 309-322. Mass-compatible HPLC and UPLC methods validated per ICH Q2(R1) for suvorexant drug substance and process impurities including (R)-1-benzyl-5-methyl-1,4-diazepane. View Source
- [3] Chinese Patent CN-119264064-A (2025). Synthetic method of high chiral purity suvorexant intermediate. Chiral purity >99.8% achieved; HPLC determination of enantiomeric excess. PubChem. https://pubchem.ncbi.nlm.nih.gov/patent/CN-119264064-A View Source
- [4] WO2016020404A1 (Sandoz AG). Resolution of suvorexant intermediates via diastereomeric salts with tartaric acid derivatives, achieving up to 95.4% ee after recrystallization. https://patents.google.com/patent/WO2016020404A1/en View Source
